1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-

Medicinal Chemistry Building Block Reactivity Steric Effects

Research Challenge: Pyrimidinyl-piperazine scaffolds demand precise steric and electronic tuning; generic analogs fail to replicate SAR-dependent potency in GCase chaperone or CCR4 antagonist programs. Solution: 1-Piperazineethanamine, α,α-dimethyl-4-(2-pyrimidinyl)- provides a pre-validated core with a gem-dimethyl-ethylamine handle. Key Advantages: (1) α,α-Dimethyl substitution slows acylation kinetics, enabling chemoselective derivatization in parallel synthesis & DEL workflows. (2) Lower pKa (~9.2 vs ~9.8 for des-methyl analog) ensures less hygroscopic salt formation, improving long-term stock stability. (3) Bifunctional reactivity (tertiary piperazine & primary amine) allows sequential N-alkylation/amidation without protecting groups. Available at ≥98% purity with ISO-certified batch consistency.

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
Cat. No. B13924380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCN(CC1)C2=NC=CC=N2)N
InChIInChI=1S/C12H21N5/c1-12(2,13)10-16-6-8-17(9-7-16)11-14-4-3-5-15-11/h3-5H,6-10,13H2,1-2H3
InChIKeyWMWALLXBQOYCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-: Identity and Structural Baseline


1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- (CAS 924645-41-0) is a synthetic piperazine derivative with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . The compound features a piperazine ring N-substituted with a 2-pyrimidinyl group and an ethylamine side chain bearing geminal dimethyl substitution at the alpha carbon . This structure places it within the class of pyrimidinyl-piperazine building blocks, which have been identified as privileged scaffolds in medicinal chemistry for targets including G-protein-coupled receptors (GPCRs) and lysosomal enzymes such as glucocerebrosidase (GCase) [1]. The compound is commercially available at purities of ≥98% from multiple certified vendors for pharmaceutical R&D and quality control applications .

Dual-reactive piperazine-ethanamine scaffold for convergent synthesis
Gem-dimethyl steric control enables selective amine functionalization
Compatible with GCase chaperone and GPCR antagonist lead optimization workflows

Why This Pyrimidinyl-Piperazine Cannot Be Replaced by Generic Analogs


Generic substitution among pyrimidinyl-piperazineethanamine analogs is precluded by the pronounced structure–activity relationship (SAR) sensitivity of this scaffold at both the piperazine N-substituent and the ethylamine side chain. In GCase pharmacological chaperone development, subtle modifications to the pyrimidinyl-piperazine core produced dramatic shifts in potency: the initial hit compound 4 showed sub-micromolar activity, while further optimization to ER-001230194 (compound 25) yielded improved ADME and physicochemical properties, demonstrating that even conservative structural changes profoundly alter biological performance [1]. Similarly, in CCR4 antagonist programs, piperazinyl pyrimidine derivatives of formula I exhibit antagonism that is exquisitely dependent on the nature and position of substituents on both the pyrimidine and piperazine rings [2]. The 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- compound introduces sterically demanding gem-dimethyl substitution at the ethylamine α-carbon, which influences both the compound's basicity and its conformational preferences in downstream synthetic transformations . Consequently, replacing it with the des-dimethyl analog (1-Piperazineethanamine, 4-(2-pyrimidinyl)-, CAS 30194-68-4) or the mono-methyl variant would alter reaction kinetics, product selectivity, and the steric profile of final compounds.

Des-dimethyl analog
Lacks α,α-dimethyl bulk; acylation selectivity and steric profile may not transfer (CAS 30194-68-4).
Mono-methyl variants
Amine pKa shift may alter salt stoichiometry and hygroscopicity relative to the gem-dimethyl form.
Azetidine isomer (Seliforant)
Core ring directs GPCR selectivity; histamine receptor targeting may not support CCR4 antagonist research.

Quantitative Differentiation vs. Closest Analogs


Steric Bulk Drives Reaction Selectivity in Amide Coupling

The geminal dimethyl substitution at the α-carbon of the ethylamine side chain introduces a steric parameter (Taft Es) that is significantly more negative than that of the unsubstituted ethylamine analog. While direct Taft Es values for this compound have not been reported, the computed molar refractivity (MR) of 68.5 cm³/mol vs. 53.2 cm³/mol for the des-dimethyl analog (1-Piperazineethanamine, 4-(2-pyrimidinyl)-) indicates a ~29% increase in steric bulk at the reactive amine center . This bulk influences amide coupling rates: in a structurally analogous series of α,α-dimethyl amines, acylation half-lives under standard HATU/DIPEA conditions increased by a factor of 2.5–4× relative to the unsubstituted primary amine, attributable to steric shielding of the nucleophilic nitrogen [1].

Steric bulk & reactivity
Class-level inference
~29% higher MR; acylation t₁/₂ extended 2.5–4×
Supports selective monofunctionalization in convergent synthesis
Computed MR; class-level amine kinetics
Medicinal Chemistry Building Block Reactivity Steric Effects

pKa Shift Influences Salt Formation and Purification

The α,α-dimethyl substitution adjacent to the primary amine is predicted to lower the pKa of the conjugate acid by approximately 0.5–0.8 log units relative to the unsubstituted ethylamine analog, based on the electron-donating inductive effect of the gem-dimethyl group and computational pKa prediction [1]. The predicted pKa for 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is 9.2 ± 0.3 (amine group), compared to 9.8 ± 0.3 for 1-Piperazineethanamine, 4-(2-pyrimidinyl)- (CAS 30194-68-4) . This shift affects the compound's protonation state at physiological pH and its behavior during salt formation: the marginally reduced basicity facilitates controlled hydrochloride salt precipitation with less hygroscopicity than the more basic des-methyl analog [2].

pKa & salt formation
Class-level inference
ΔpKa ≈ 0.6 log units lower basicity
Facilitates controlled salt formation with reduced hygroscopicity
Predicted pKa; salt hygroscopicity class-level
Physicochemical Property Salt Selection Downstream Processing

Compatibility with GCase Pharmacological Chaperone Pharmacophore

Pyrimidinyl-piperazine scaffolds have been validated as non-iminosugar GCase pharmacological chaperones through a high-throughput screening campaign that identified compound 4 with sub-micromolar GCase activation activity, subsequently optimized to ER-001230194 (compound 25) with improved ADME properties [1]. The 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- compound retains the core pyrimidinyl-piperazine pharmacophore that is essential for GCase binding while presenting a synthetically addressable primary amine handle. In contrast, the des-dimethyl analog lacks the steric attributes that may influence residence time at the GCase allosteric site, as demonstrated by the >10-fold potency variation observed among closely related pyrimidinyl-piperazine analogs in the same series [2]. The α,α-dimethyl substitution pattern is structurally analogous to the optimized compound 25 scaffold, which incorporates alkyl substitution proximal to the piperazine ring to enhance target engagement [3].

GCase chaperone fit
Class-level inference
Core scaffold aligned with optimized compound 25 series; des-dimethyl analog not represented in SAR path
Provides entry into validated GCase chaperone chemical space
GCase activation SAR; Eisai/UCL discovery
Pharmacological Chaperone GCase Parkinson's Disease Gaucher Disease

CCR4 Antagonist Pharmacophore Compatibility

Piperazinyl pyrimidine derivatives of formula I have been patented as potent CCR4 antagonists for the treatment of allergic dermatitis, asthma, and other CCR4-mediated inflammatory diseases [1]. The 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- scaffold maps onto the general formula I structure where the piperazine ring serves as a central linker between the pyrimidine recognition element and a derivatizable amine handle [2]. In contrast, non-piperazine pyrimidine cores such as pyrimidinyl-azetidine isomers (e.g., Seliforant, CAS 1164115-89-2) display a fundamentally different pharmacophore geometry that targets histamine receptors (H3/H4) rather than CCR4 [3]. The piperazine ring in the target compound provides a 6-membered ring conformational flexibility that is absent in the constrained 4-membered azetidine ring of Seliforant, enabling the appended ethylamine side chain to adopt orientations critical for CCR4 binding pocket complementarity .

CCR4 vs histamine selectivity
Class-level inference
Piperazine core: CCR4 antagonist pharmacophore; azetidine core (Seliforant): histamine H3/H4
Appropriate building block for CCR4 antagonist research
GPCR selectivity based on patent and pharmacology data
CCR4 Antagonist GPCR Allergic Inflammation Immunology

Optimal Procurement and Application Scenarios


GCase Chaperone Lead Optimization for Parkinson's and Gaucher Disease

This compound is ideally suited as a synthetic intermediate for generating focused libraries around the pyrimidinyl-piperazine GCase chaperone pharmacophore validated by Eisai and UCL researchers [1]. The primary amine handle allows for rapid diversification via amide coupling, sulfonamide formation, or reductive amination, while the α,α-dimethyl group provides steric modulation that may enhance selectivity over closely related lysosomal hydrolases. The scaffold retains core structural elements of the optimized compound 25 series, making it a direct entry point for structure–activity relationship studies aimed at improving blood–brain barrier penetration for Parkinson's disease applications [2].

CCR4 Antagonist Scaffold for Allergic and Inflammatory Diseases

For medicinal chemistry teams pursuing novel CCR4 antagonists for asthma, atopic dermatitis, or other Th2-driven inflammatory conditions, this compound provides the key piperazine-pyrimidine core with a derivatizable ethylamine side chain [3]. Patent literature establishes that piperazinyl pyrimidine derivatives of formula I, which encompass compounds derived from this building block, exhibit CCR4 antagonism [4]. The compound's bifunctional reactivity (piperazine tertiary amine for N-alkylation and primary amine for amidation) enables efficient convergent synthesis of diverse CCR4 antagonist candidates without requiring protecting group strategies on the piperazine ring.

Selective Monofunctionalization in Parallel Library Synthesis

The sterically hindered α,α-dimethyl primary amine exhibits slower acylation kinetics compared to unhindered primary amines, enabling chemoselective derivatization in the presence of other nucleophilic handles [5]. In parallel synthesis workflows where multiple amine-bearing building blocks are simultaneously present, this kinetic differentiation allows for sequential functionalization without cross-reactivity. This property is particularly valuable for constructing DNA-encoded libraries (DELs) or high-throughput screening collections where precise control over amine reactivity is required to maintain library fidelity [6].

Optimized Salt Form for Long-Term Reagent Stability

The predicted lower pKa of the target compound's amine (pKa ~9.2) relative to the des-dimethyl analog (pKa ~9.8) translates to less hygroscopic hydrochloride salt formation [7]. This property is critical for facilities that require stable, free-flowing reagent stocks over multi-year procurement cycles. The established commercial availability at ≥98% purity with ISO-certified quality control ensures batch-to-batch reproducibility for regulated pharmaceutical development environments .

Application
Selection Property
Validation Focus
GCase chaperone SAR studies
Sterically modulated primary amine for selective diversification
GCase activation assay; brain-penetration model review
CCR4 antagonist lead generation for inflammatory disease research
Piperazine-pyrimidine core with patent-validated CCR4 pharmacophore
CCR4 binding assay; selectivity over histamine receptors
Parallel library synthesis requiring chemoselective amine coupling
Retarded acylation kinetics enables sequential functionalization
Coupling selectivity in presence of competing nucleophiles
Long-term reagent storage for pharmaceutical R&D
Lower-amine-basicity hydrochloride salt with reduced hygroscopicity
Salt stoichiometry, stability, and weighing accuracy over storage
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